3-Cyclopropylmorpholine Hydrochloride: Structural Profiling, Mechanistic Utility, and Synthetic Workflows
3-Cyclopropylmorpholine Hydrochloride: Structural Profiling, Mechanistic Utility, and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized building blocks. 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. By fusing the conformational flexibility of a morpholine ring with the steric bulk and metabolic resistance of a cyclopropyl moiety, this compound serves as a privileged scaffold in the development of bromodomain and extra-terminal (BET) family inhibitors and Kv1.5 channel modulators[2][3].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and field-validated synthetic protocols for its handling and integration.
Physicochemical Profiling
Understanding the baseline properties of both the free base and the hydrochloride salt is essential for predicting solubility, reactivity, and downstream processing conditions. The hydrochloride salt is highly preferred in solid-phase synthesis and long-term storage due to the volatility and reactivity of the free base[1][4].
| Property | 3-Cyclopropylmorpholine (Free Base) | 3-Cyclopropylmorpholine Hydrochloride (Salt) |
| CAS Number | 1260667-05-7[4] | 1841081-61-5[1] |
| Molecular Formula | C₇H₁₃NO[4] | C₇H₁₄ClNO[1] |
| Molecular Weight | 127.18 g/mol [4] | 163.65 g/mol [1] |
| Physical State | Combustible Liquid[5] | Crystalline Solid[1] |
| Topological Polar Surface Area | 21.3 Ų[4] | N/A (Salt dependent) |
| Hazard Statements | H227, H315, H318, H335[4][5] | Irritant (Standard API handling) |
Structural & Mechanistic Insights in Drug Design
The incorporation of a 3-cyclopropylmorpholine moiety into a drug scaffold is rarely arbitrary. As an application scientist, I evaluate this substitution based on three core mechanistic pillars:
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Metabolic Shielding (CYP450 Evasion): Unsubstituted morpholines are highly susceptible to oxidative metabolism (N-dealkylation and ring oxidation) by hepatic cytochrome P450 enzymes. The introduction of a cyclopropyl group at the C3 position provides profound steric hindrance directly adjacent to the secondary amine. This shielding effect drastically reduces the rate of metabolic clearance, thereby extending the in vivo half-life of the parent drug[6].
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Conformational Restriction: In the development of quinazoline-based BET inhibitors, replacing a standard phenyl group with a cyclopropyl group alters the dihedral angles of the molecule. This allows the compound to optimally occupy the WPF (Trp-Pro-Phe) shelf of the BRD4 binding pocket, modulating both binding affinity and lipophilicity[2][6].
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Chiral Specificity: The C3 position is a chiral center. Enantiopure versions, such as (S)-3-cyclopropylmorpholine and (R)-3-cyclopropylmorpholine, are frequently utilized to exploit stereospecific interactions within target protein active sites[6].
Caption: Structural optimization pathway utilizing 3-cyclopropylmorpholine for improved PK.
Experimental Protocols & Synthetic Workflows
To ensure scientific integrity, every protocol must be a self-validating system. Below are two critical procedures: the generation of the stable hydrochloride salt from the free base, and the nucleophilic aromatic substitution (SNAr) coupling of the morpholine to a heterocyclic core.
Protocol A: Isolation of 3-Cyclopropylmorpholine Hydrochloride
The free base is a combustible liquid prone to degradation[5]. Converting it to a hydrochloride salt ensures long-term stability and precise stoichiometric handling.
Rationale: The use of anhydrous ethereal hydrogen chloride is critical. Introducing aqueous HCl would lead to the formation of a highly hygroscopic hydrate, complicating isolation and downstream anhydrous coupling reactions[7].
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 equivalent of 3-cyclopropylmorpholine free base in anhydrous diethyl ether (10 mL/g of amine) in a round-bottom flask under an inert nitrogen atmosphere.
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Cooling: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C.
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Acidification: Slowly add 1.05 equivalents of a 2.0 M HCl solution in diethyl ether dropwise via an addition funnel. Observation: A white crystalline precipitate will begin to form immediately.
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Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 to 2 hours to ensure complete salt formation.
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Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL/g) to remove unreacted free base and organic impurities.
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Drying: Transfer the solid to a vacuum desiccator and dry over P₄O₁₀ or under high vacuum at 40 °C for 12 hours to afford the pure 3-cyclopropylmorpholine hydrochloride[7].
Caption: Step-by-step workflow for the isolation of 3-cyclopropylmorpholine hydrochloride.
Protocol B: SNAr Coupling to a Quinazoline Core (BET Inhibitor Synthesis)
This protocol demonstrates how 3-cyclopropylmorpholine is utilized as a nucleophile to build complex pharmacological agents, specifically in the synthesis of quinazoline-based BET inhibitors[6].
Rationale: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Without Et₃N, the 3-cyclopropylmorpholine would self-protonate, rendering it non-nucleophilic and stalling the reaction.
Step-by-Step Methodology:
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Preparation: In a dry reaction vial, dissolve the electrophile (e.g., 4-chloroquinazoline derivative) (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Add (S)-3-cyclopropylmorpholine (1.2 eq) and triethylamine (Et₃N) (2.5 eq) to the solution.
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Reaction: Stir the mixture at room temperature to 60 °C (depending on electrophile reactivity) for 4–6 hours[6].
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Monitoring: Monitor the reaction progress via LC-MS or TLC until the complete consumption of the 4-chloroquinazoline starting material is observed.
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Workup: Quench the reaction with distilled water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the coupled product. Expected yields range from 52% to 94%[6].
Safety, Handling, and Storage
When handling 3-cyclopropylmorpholine and its hydrochloride salt, strict adherence to laboratory safety protocols is mandatory:
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Hazards: The free base is a combustible liquid (H227) that causes serious eye damage (H318) and skin irritation (H315)[4][5]. The hydrochloride salt, while non-combustible, is an irritant.
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PPE: Nitrile gloves, safety goggles, and a chemical fume hood are required during all synthetic manipulations.
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Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) to prevent moisture degradation[8].
References
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PubChem - 3-Cyclopropylmorpholine | CID 53986558 URL:[Link]
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Chembuyersguide - Accela ChemBio Inc. Product Catalog URL: [Link]
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Chembuyersguide - ChemScene Product Catalog URL: [Link]
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OSTI.GOV - Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors URL: [Link]
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PubMed Central (PMC) - Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors URL:[Link]
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PubMed Central (PMC) - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride URL: [Link]
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PubMed Central (PMC) - Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases URL:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. osti.gov [osti.gov]
- 3. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-cyclopropylmorpholine | 1260667-05-7 [sigmaaldrich.com]
- 6. Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1841081-61-5・3-Cyclopropylmorpholine hydrochloride・3-Cyclopropylmorpholine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
